3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine
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Overview
Description
3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine is a complex organic compound that features a unique structure combining an imidazole ring, a piperidine ring, and a pyridine ring
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis .
Mode of Action
For example, docking studies of similar compounds have suggested that hydrogen interactions between the nitrogen atom in the pyridine ring and certain amino acids could be responsible for their activity .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could potentially influence its bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The reaction conditions for the synthesis of similar compounds have been reported to be mild enough for the inclusion of a variety of functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the piperidine ring is often derived from piperidine derivatives. The final step involves the sulfonylation of the pyridine ring, which is achieved through the reaction with sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can undergo reduction reactions to modify the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution on the pyridine ring can introduce various functional groups.
Scientific Research Applications
3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole: Shares the imidazole ring structure.
Piperidine: Contains the piperidine ring.
Pyridine: Contains the pyridine ring.
Uniqueness
3-((4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)pyridine is unique due to its combination of three distinct ring systems, which imparts a range of chemical and biological properties not found in simpler compounds. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-18-10-7-17-15(18)22-12-13-4-8-19(9-5-13)23(20,21)14-3-2-6-16-11-14/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTSZUZTELETBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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